molecular formula C24H27N5O3 B2958745 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-19-5

7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2958745
CAS No.: 1040647-19-5
M. Wt: 433.512
InChI Key: CQZKKVOBZQTAAE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core, a bicyclic heteroaromatic system with a ketone oxygen at position 3. Key structural elements include:

  • 2-Phenyl substituent: A common pharmacophore in kinase inhibitors, contributing to π-π stacking interactions.
  • Piperazine-1-carbonyl moiety: A flexible linker, functionalized with a cyclopropanecarbonyl group. The cyclopropane ring may improve metabolic stability by resisting oxidative degradation .

The piperazine moiety’s substitution distinguishes it from related compounds, as cyclopropanecarbonyl introduces unique steric and electronic properties compared to aryl or alkyl groups .

Properties

IUPAC Name

7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-16(2)28-14-19(23(31)27-12-10-26(11-13-27)22(30)17-8-9-17)21-20(15-28)24(32)29(25-21)18-6-4-3-5-7-18/h3-7,14-17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZKKVOBZQTAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core, a piperazine moiety, and an isopropyl group. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. Similar compounds have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range against BRCA1-deficient breast cancer cells, indicating potent activity in these models .

In Vivo Studies

In vivo efficacy has been assessed using xenograft models. For instance, a related compound demonstrated substantial tumor growth inhibition in SW620 colorectal cancer models . The pharmacokinetic profile suggests good oral bioavailability and favorable distribution characteristics.

Data Table: Summary of Biological Activity

Study Type Cell Line/Model IC50 (nM) Mechanism
In VitroBRCA1-deficient breast cancer<10PARP inhibition
In VivoSW620 xenograft model-Tumor growth inhibition

Case Studies

  • Case Study on BRCA1-deficient Breast Cancer : A study published highlighted the use of a similar compound in treating patients with BRCA mutations. The compound exhibited enhanced efficacy when combined with traditional chemotherapy agents, leading to improved patient outcomes .
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this class of compounds in various cancer types. Initial results suggest that they may improve the therapeutic index when used alongside other treatments .

Pharmacokinetics and Bioavailability

The bioavailability of this compound has been enhanced through formulation strategies such as lipidic formulations and solid dispersions. These approaches aim to improve solubility and absorption rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Pyrazolo[4,3-c]pyridin-one 5-Isopropyl, 2-phenyl, cyclopropanecarbonyl-piperazine Hypothesized kinase inhibition
MK6 (Compound 58) Pyrazolo[1,5-a]pyrimidin-one 5-(3,5-Dimethylphenyl), 2-isopropyl Anticandidate in oncology studies
4-Imino-1-p-tolyl-dihydropyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine p-Tolyl, amino groups Exhibits isomerization reactivity

Key Insights :

  • Pyridinone vs. Pyrimidinone Cores: The pyridinone core (target compound) lacks the nitrogen at position 7 compared to pyrimidinone derivatives (e.g., MK6).
  • Stability: Pyrazolo[3,4-d]pyrimidines () undergo isomerization under specific conditions, whereas the pyridinone core in the target compound may offer greater rigidity and stability .
Piperazine Functionalization
Compound Name Piperazine Substituent Structural Impact Reference
Target Compound Cyclopropanecarbonyl Increased lipophilicity; metabolic stability
Compound 5 4-(Trifluoromethyl)phenyl Electron-withdrawing, enhances CNS penetration

Key Insights :

  • Cyclopropane vs. Aryl Groups : The cyclopropanecarbonyl group in the target compound may reduce enzymatic degradation compared to aryl-substituted piperazines (e.g., Compound 5’s trifluoromethylphenyl group), which are prone to oxidative metabolism .
  • Solubility : Piperazine derivatives with polar substituents (e.g., carbonyl groups) generally exhibit improved aqueous solubility, critical for bioavailability .
Substituent Effects on Activity
  • Isopropyl Groups: Both the target compound and MK6 feature isopropyl substituents.

Research Findings and Hypotheses

  • Synthetic Routes : The target compound’s piperazine-carbonyl linkage may derive from coupling reactions similar to those used for Compound 5 (), where arylpiperazines are conjugated to carboxylic acid derivatives .
  • Metabolic Stability: Cyclopropane rings are known to resist cytochrome P450 oxidation, suggesting the target compound could have a longer half-life than analogs with alkyl/aryl piperazines .
  • Kinase Inhibition Potential: Structural parallels to pyrazolo-pyrimidinones (e.g., MK6) imply possible kinase-targeting activity, though empirical validation is needed .

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